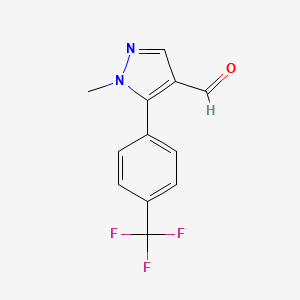

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1h-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-17-11(9(7-18)6-16-17)8-2-4-10(5-3-8)12(13,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDGLNJBAFIQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyrazole Core

The pyrazole ring is typically constructed by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound, the starting point often involves:

- Formation of 1-methylpyrazole intermediates.

- Introduction of the 4-formyl group via selective formylation methods.

Detailed Preparation Methods

Formylation of 1-Methyl-5-(4-(trifluoromethyl)phenyl)pyrazole

Selective formylation at the 4-position of the pyrazole ring is a key step. Common methods include:

- Vilsmeier–Haack reaction using POCl3 and DMF.

- Directed lithiation followed by reaction with DMF.

These methods require careful control of reaction conditions to avoid overreaction or degradation of the sensitive aldehyde group.

Cross-Coupling for Aryl Substitution

A typical sequence involves:

- Preparation of 5-halogenated 1-methylpyrazole-4-carbaldehyde intermediate.

- Palladium-catalyzed Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid.

This sequence ensures high regioselectivity and yields.

Alternative Fluorination and Halogen Exchange Strategies

According to patent WO2014111449A1, fluorination of chloro-substituted pyrazole aldehydes using potassium fluoride in the presence of phase transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) in solvents like dimethylformamide or dimethylacetamide at elevated temperatures (130–160°C) can be employed to introduce fluoroalkyl substituents. Although this patent focuses on fluoroalkyl derivatives, similar methodologies could be adapted for trifluoromethyl-substituted analogs, emphasizing the importance of reaction medium and catalyst choice to achieve high conversion and purity.

Example Procedure (Adapted)

| Step | Reagents and Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 5-Bromo-1-methylpyrazole-4-carbaldehyde | Starting halogenated intermediate | Prepared via known methods |

| 2 | 4-(Trifluoromethyl)phenylboronic acid, Pd(PPh3)4, K2CO3, DMF, reflux | Suzuki coupling to install aryl substituent | High regioselectivity, yields ~70-85% |

| 3 | Purification by column chromatography | Isolation of pure product | Crystalline solid |

Research Findings and Optimization Notes

- The use of non-glass reactors (e.g., Teflon or stainless steel) is recommended during fluorination steps to prevent side reactions with KF, which can generate water and reduce yield.

- Phase transfer catalysts significantly improve fluorination efficiency.

- Reaction temperatures around 150°C and reaction times of 2–4 hours are optimal for halogen exchange reactions.

- The aldehyde group is sensitive to harsh conditions; mild formylation and coupling conditions preserve its integrity.

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields in related pyrazole aldehyde syntheses.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Catalyst/Notes | Yield (%) |

|---|---|---|---|---|---|

| Formylation | POCl3/DMF or Lithiation + DMF | 0–25 (lithiation), RT (Vilsmeier) | 1–3 | Controlled addition | 60–80 |

| Halogenation | NBS or equivalent | RT | 1–2 | Protect aldehyde | 70–90 |

| Suzuki Coupling | Pd catalyst, base, arylboronic acid | 80–120 | 4–12 | Pd(PPh3)4, K2CO3 | 70–85 |

| Fluorination (if applicable) | KF, phase transfer catalyst, DMF/DMA | 130–160 | 2–4 | Bu4N+HSO4- | Up to 100% conversion |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-ol or 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-amine.

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Antifungal Applications

One of the most notable applications of this compound is its antifungal activity. Research has demonstrated that derivatives of pyrazole compounds exhibit significant efficacy against various phytopathogenic fungi. For instance, studies have shown that certain pyrazole carboxamide derivatives can outperform traditional fungicides like boscalid in inhibiting fungal growth .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Activity Against Fungi | Reference |

|---|---|---|

| 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | High | |

| Boscalid | Moderate | |

| Other Pyrazole Derivatives | Varies |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antifungal properties of pyrazole derivatives. The presence of trifluoromethyl groups has been linked to enhanced biological activity due to their influence on electronic properties and molecular interactions with target enzymes in fungal cells .

Agrochemical Applications

In addition to its antifungal properties, 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is being investigated for use in agrochemical formulations. Its potential as a component in fungicidal mixtures suggests it could play a role in integrated pest management strategies, providing a more sustainable approach to crop protection .

Case Studies

- Fungicide Development : A study focused on synthesizing new pyrazole carboxamide derivatives highlighted the effectiveness of these compounds against specific fungal pathogens affecting crops. The research indicated that modifying the substituents on the pyrazole ring could lead to improved efficacy and selectivity against target fungi .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict how these compounds interact with fungal enzymes, providing insights into their mechanism of action and guiding further modifications for enhanced activity .

Mechanism of Action

The mechanism by which 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it effective in various biological and chemical processes. The pyrazole ring and carbaldehyde group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehydes are a versatile class of compounds with variations in substituents that significantly alter their physical, chemical, and biological properties. Below is a detailed comparison of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity :

- The trifluoromethyl group in the target compound increases electrophilicity at the aldehyde group, making it more reactive toward nucleophilic additions (e.g., condensation reactions) compared to derivatives with electron-donating groups like -OCH₃ or -CH₃ .

- The phenylsulfanyl substituent in the compound from introduces sulfur, which enhances lipophilicity and may improve membrane permeability in biological systems.

Fluorinated derivatives (e.g., 4-fluorophenyl in ) often show improved metabolic stability and bioavailability compared to non-fluorinated analogs .

Synthetic Applications :

- Microwave-assisted synthesis (as described in ) reduces reaction times for pyrazole-4-carbaldehydes by ~40% compared to conventional methods, improving yields for derivatives like the target compound.

- The target compound’s aldehyde group is pivotal in constructing fused heterocycles, such as pyrazolo[3,4-c]pyrazoles, which are explored for antimicrobial activity .

Table 2: Physicochemical Properties

Biological Activity

1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 11008484) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including anticancer, antifungal, and anti-inflammatory properties. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Introduction of the Trifluoromethyl Group : Utilization of trifluoromethylating agents such as trifluoromethyl iodide.

- Aldehyde Functionalization : Conversion to the carbaldehyde via oxidation.

This multi-step synthesis ensures the incorporation of functional groups that enhance biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing a similar pyrazole structure have been shown to inhibit various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported between 2.43–14.65 μM, demonstrating effective growth inhibition against these cell lines .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 2.43 |

| Compound B | HepG2 | 4.98 |

| 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | TBD |

Antifungal Activity

The compound has also shown promising antifungal activity against various phytopathogenic fungi. In comparative studies, certain pyrazole derivatives exhibited higher antifungal efficacy than standard treatments like boscalid . The structure-activity relationship studies suggest that modifications to the pyrazole ring can significantly influence antifungal potency.

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

Table 2: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound C | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound D | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | TBD |

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely related to their structural features. Key factors influencing activity include:

- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups like trifluoromethyl enhances reactivity and biological potency.

- Positioning of Functional Groups : The position of substituents can affect binding affinity to biological targets, influencing both efficacy and selectivity.

Case Studies

Several studies have highlighted the potential applications of pyrazole derivatives in medicinal chemistry:

- Anticancer Screening : A study synthesized a series of pyrazoles and evaluated their cytotoxic effects on multiple cancer cell lines, establishing a direct correlation between structural modifications and anticancer activity .

- Fungicidal Applications : Research demonstrated that specific pyrazole derivatives could serve as effective fungicides in agricultural settings, outperforming traditional agents .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common method involves reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives with substituted phenols (e.g., 4-(trifluoromethyl)phenol) in the presence of a base like K₂CO₃. The reaction is carried out under reflux in polar aprotic solvents (e.g., DMF or DMSO) for 6–12 hours, yielding the target aldehyde after recrystallization . Alternative routes include Vilsmeier–Haack formylation of pyrazolone precursors, though this requires careful control of reaction temperature and stoichiometry .

Q. How is the compound characterized, and what analytical techniques are essential?

Key characterization methods include:

- NMR spectroscopy : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (¹⁹F NMR δ ~-60 to -65 ppm) .

- X-ray crystallography : For resolving crystal packing and dihedral angles between the pyrazole ring and substituents (e.g., phenyl groups) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 295.08) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to ethanol or acetonitrile .

- Catalyst screening : Bases like K₂CO₃ or Cs₂CO₃ improve phenol deprotonation, while phase-transfer catalysts (e.g., TBAB) accelerate biphasic reactions .

- Temperature control : Reflux at 80–100°C minimizes side products (e.g., aldol condensation of the aldehyde group) .

Contradictory reports on solvent efficacy (e.g., DMSO vs. DMF) suggest systematic screening is critical .

Q. What computational methods are used to predict biological activity or reactivity?

- Density Functional Theory (DFT) : Models electronic effects of the trifluoromethyl group (e.g., electron-withdrawing nature) on reaction intermediates .

- Molecular docking : Screens interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing hydrogen bonding and hydrophobic contacts with the aldehyde and trifluoromethyl groups .

- QSAR studies : Correlates substituent positions (e.g., para-trifluoromethyl vs. meta-fluoro) with antimicrobial potency .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions in bioactivity (e.g., varying IC₅₀ values for enzyme inhibition) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .

- Compound purity : Validate via HPLC and elemental analysis; impurities from incomplete synthesis (e.g., residual phenol) can skew results .

- Structural analogs : Compare with derivatives (e.g., 5-chloro or 3-methyl variants) to isolate the trifluoromethyl group’s contribution .

Q. What methodologies are used to study its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., kₐ and kₑ) to receptors like G-protein-coupled receptors (GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-enzyme binding .

- Cryo-EM/X-ray crystallography : Resolves binding modes in protein-ligand complexes, highlighting key interactions (e.g., aldehyde Schiff base formation with lysine residues) .

Q. How can the compound’s stability under experimental conditions be evaluated?

- Accelerated stability studies : Expose to varying pH (2–12), temperatures (4–40°C), and light to assess degradation pathways (e.g., aldehyde oxidation to carboxylic acid) .

- Mass spectrometry : Identifies degradation products (e.g., m/z 311.07 corresponding to the carboxylic acid derivative) .

- Kinetic solubility assays : Determine solubility in PBS or cell culture media to guide in vitro dosing .

Methodological Guidance

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., cyclocondensation) .

- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

- Process analytical technology (PAT) : Use inline FTIR to monitor aldehyde formation in real time .

Q. How is the compound’s potential as a drug precursor evaluated?

- Protease stability assays : Incubate with liver microsomes or plasma to predict metabolic pathways (e.g., CYP450-mediated oxidation) .

- ADMET profiling : Assess permeability (Caco-2 monolayer), plasma protein binding, and hERG channel inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.